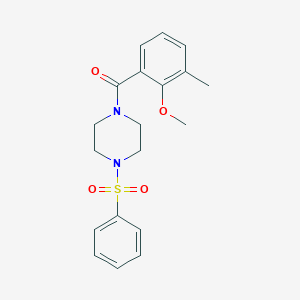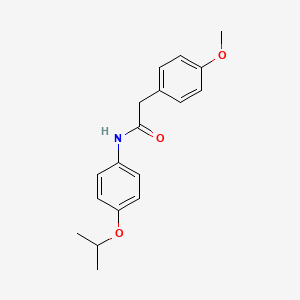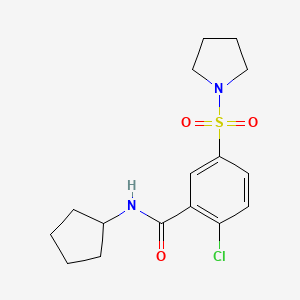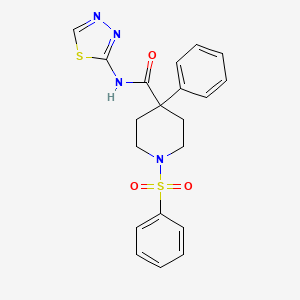![molecular formula C11H14ClN3OS B4405480 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B4405480.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide
Übersicht
Beschreibung
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide, commonly known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by Pfizer in 2003 and has since been the subject of numerous scientific studies.
Wirkmechanismus
CP-690,550 works by inhibiting the activity of JAKs, which are enzymes that play a key role in the immune response. JAKs are involved in the signaling pathways that regulate the production of cytokines, which are proteins that mediate inflammation. By inhibiting JAKs, CP-690,550 can reduce the production of cytokines, thereby reducing inflammation and preventing damage to tissues.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, it has been shown to modulate the activity of immune cells, including T cells and B cells. It has also been shown to have effects on bone metabolism and to reduce the risk of osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-690,550 for lab experiments is its potency as a JAK inhibitor. It has been shown to be highly effective at inhibiting JAKs, even at low concentrations. However, it can also have off-target effects, which can complicate the interpretation of experimental results. In addition, it can be difficult to administer in vivo, as it has low solubility and bioavailability.
Zukünftige Richtungen
There are a number of potential future directions for research on CP-690,550. One area of interest is the development of more selective JAK inhibitors, which could reduce the risk of off-target effects. Another area of interest is the use of CP-690,550 in combination with other drugs, such as biologics, to enhance its therapeutic effects. Finally, there is interest in exploring the potential use of CP-690,550 in other autoimmune diseases, such as psoriasis and inflammatory bowel disease.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been shown to be a potent inhibitor of Janus kinases (JAKs), which play a key role in the immune response. By inhibiting JAKs, CP-690,550 can reduce inflammation and prevent damage to tissues.
Eigenschaften
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3OS/c1-11(2,3)9(16)15-10(17)14-8-5-4-7(12)6-13-8/h4-6H,1-3H3,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITFSIHNDSULOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=NC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[2-(phenylthio)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4405399.png)
![N-(4-methyl-3-nitrophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4405411.png)



![2-hydroxy-5-[(4-methoxybenzoyl)amino]benzoic acid](/img/structure/B4405432.png)
![1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone](/img/structure/B4405434.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B4405444.png)
![methyl 4-[(5-acetyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B4405449.png)
![1-(4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)ethanone](/img/structure/B4405457.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride](/img/structure/B4405461.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4405486.png)
![N-({[4-(2-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4405495.png)